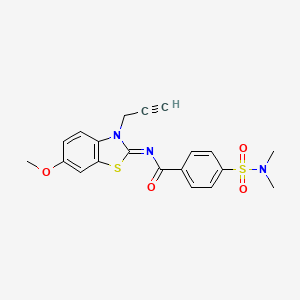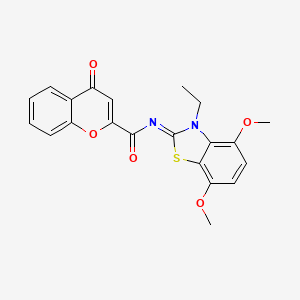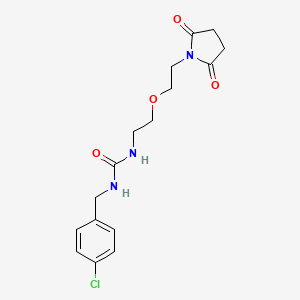![molecular formula C19H20N4O B2574540 N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415629-86-4](/img/structure/B2574540.png)
N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide, commonly known as ITE, is a synthetic compound that has gained increasing attention in the scientific community due to its potential therapeutic applications. ITE belongs to the class of aryl hydrocarbon receptor (AhR) agonists, which are known to regulate various physiological processes.
作用机制
The mechanism of action of ITE involves the activation of the N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide, a ligand-activated transcription factor that regulates various physiological processes. Upon activation, the N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. The specific target genes regulated by ITE vary depending on the cell type and the tissue.
Biochemical and physiological effects:
ITE has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, apoptosis, and differentiation. ITE has also been shown to regulate the expression of various cytokines and chemokines, which are involved in inflammation and immune response.
实验室实验的优点和局限性
One advantage of using ITE in lab experiments is its specificity for the N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide, which allows for the selective activation of this pathway. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
未来方向
Future research on ITE could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and immunological disorders. Additionally, the development of more specific and potent N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide agonists could lead to the identification of new therapeutic targets and the development of new drugs.
合成方法
ITE can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an indole and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Ugi reaction, on the other hand, involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid in the presence of a catalyst.
科学研究应用
ITE has been shown to have potential therapeutic applications in various fields of research, including cancer, inflammation, and immunology. In cancer research, ITE has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. Inflammation research has shown that ITE can reduce inflammation in various tissues, including the liver and the lungs. In immunology research, ITE has been shown to regulate the differentiation of immune cells and to modulate the immune response.
属性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(18-11-13-5-1-3-7-16(13)22-23-18)20-10-9-14-12-21-17-8-4-2-6-15(14)17/h2,4,6,8,11-12,21H,1,3,5,7,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBBBUPWYYVRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B2574457.png)

![Methyl 4-[({[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2574459.png)
![Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2574462.png)

![2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid](/img/structure/B2574467.png)
![N-[2-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574470.png)

![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2574473.png)




![1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2574479.png)